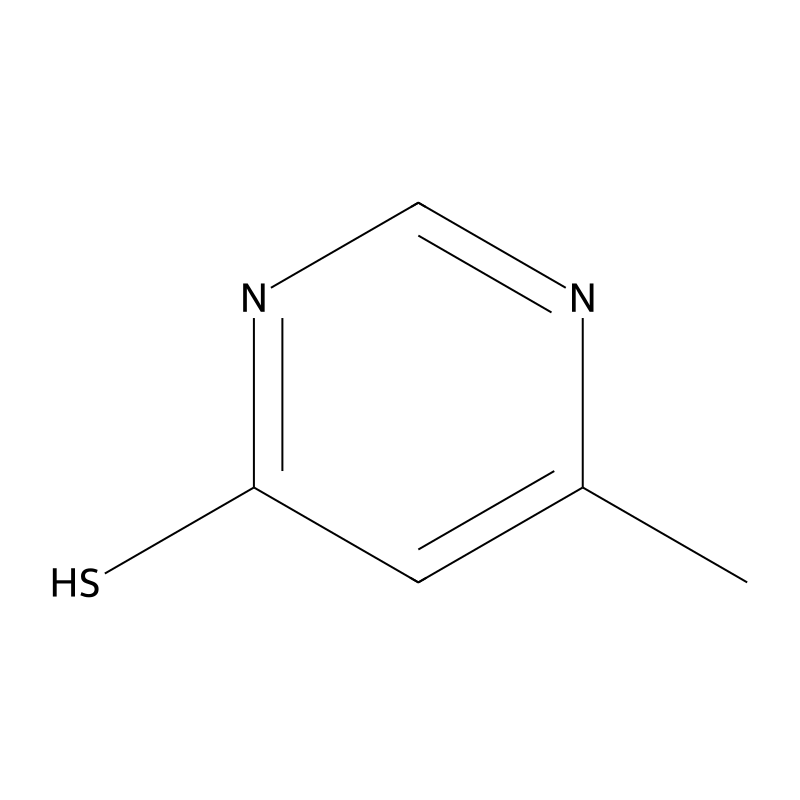

6-Methylpyrimidine-4-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential as a Building Block for Pharmaceutical Development:

- Due to its heterocyclic structure containing nitrogen and sulfur atoms, 6-Methylpyrimidine-4-thiol has been explored as a potential building block for the synthesis of novel pharmaceutical compounds. Researchers have investigated its use in the development of new drugs targeting various diseases, but further research is needed to determine its efficacy and safety. [Source needed]

Investigation in Biological Systems:

- Some studies have explored the potential biological activities of 6-Methylpyrimidine-4-thiol. For instance, research has been conducted to investigate its interactions with enzymes and other biomolecules, but the specific findings and their implications remain unclear and require further exploration. [Source needed]

Reference Standard in Analytical Chemistry:

6-Methylpyrimidine-4-thiol is an organic compound belonging to the class of pyrimidines, characterized by a thiol group (-SH) at the 4-position and a methyl group at the 6-position of the pyrimidine ring. This structure contributes to its chemical reactivity and biological activity. The compound is often studied for its potential applications in medicinal chemistry, materials science, and agriculture due to its unique properties and functionalities.

- Nucleophilic Substitution: The thiol group can engage in nucleophilic substitution reactions, enabling the introduction of different substituents at the 4-position.

- Electrophilic Aromatic Substitution: The pyrimidine ring can undergo electrophilic aromatic substitution, allowing for functionalization at other positions.

- Thiol-Michael Addition: This reaction is significant in materials chemistry, facilitating the formation of new compounds through the addition of thiols to α,β-unsaturated carbonyl compounds .

- Coordination with Metal Ions: The compound can coordinate with metal ions, leading to the development of metallophthalocyanines that are explored for catalysis and materials applications.

6-Methylpyrimidine-4-thiol and its derivatives exhibit notable biological activities:

- Plant Growth Promotion: Certain derivatives have shown significant growth-promoting effects on plants, comparable to heteroauxin, a well-known plant growth hormone. This highlights its potential in agricultural applications.

- Antimicrobial Properties: Compounds derived from 6-Methylpyrimidine-4-thiol have demonstrated antibacterial activities, making them candidates for further research in medicinal chemistry.

Several methods exist for synthesizing 6-Methylpyrimidine-4-thiol:

- Thioether Formation: The compound can be synthesized through thioether formation reactions involving appropriate precursors.

- Michael Addition Reactions: Utilizing thiol-Michael addition reactions allows for efficient synthesis, particularly when combined with other functional groups .

- Condensation Reactions: Condensation reactions involving pyrimidine derivatives can also yield 6-Methylpyrimidine-4-thiol under specific conditions.

6-Methylpyrimidine-4-thiol has diverse applications across various fields:

- Materials Science: It serves as a building block for synthesizing metallophthalocyanines and other complex structures used in electronic and optical materials.

- Agriculture: Its plant growth-promoting properties make it a candidate for developing new agricultural products.

- Analytical Chemistry: The interaction with gold nanoparticles has been exploited for sensitive detection methods, useful in environmental monitoring and food safety.

Research has explored the interactions of 6-Methylpyrimidine-4-thiol with various substrates:

- Gold Nanoparticles: The compound's interaction with gold nanoparticles leads to aggregation, resulting in a colorimetric response that can be utilized for analytical purposes.

- Metal Coordination Complexes: Studies have investigated its ability to form complexes with metal ions, which enhances its utility in catalysis and material development.

Several compounds share structural similarities with 6-Methylpyrimidine-4-thiol. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Amino-6-methylpyrimidine-4-thiol | Contains an amino group instead of a thiol group | Exhibits different biological activities |

| 2-Isopropyl-6-methylpyrimidine-4-thiol | Isopropyl group at the 2-position | Enhanced solubility and reactivity |

| 4-(Ethylthio)-6-methylpyrimidin-2-amine | Ethylthio substitution at the 4-position | Potentially different pharmacological profiles |

| 6,6'-Disulfanediylbis(4-methylpyrimidin-2-amine) | Contains disulfide linkages | Unique redox properties |

These compounds illustrate variations in functional groups and structural arrangements that influence their reactivity and biological activity compared to 6-Methylpyrimidine-4-thiol. Each compound's unique characteristics can lead to distinct applications in medicinal chemistry and materials science.